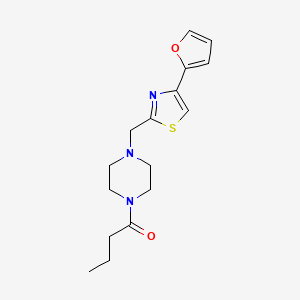

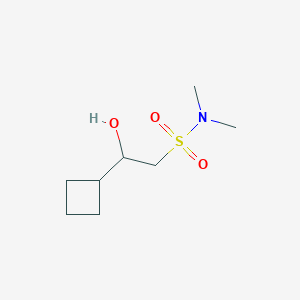

![molecular formula C11H13ClN2O2 B3000612 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 873790-25-1](/img/structure/B3000612.png)

2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . This suggests that the synthesis of the compound might also involve multi-step reactions, possibly utilizing catalysis to improve yields and selectivity.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as those using density functional theory (DFT), can predict spectral and geometrical data, which often show high correlation with experimental data . The molecular structure of a related palladium complex was determined by X-ray diffraction and NMR, revealing a complex geometry with an eight-membered chelate ring . This indicates that the molecular structure of pyrrole derivatives can be quite intricate and may involve non-planar arrangements and chelation.

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by the presence of substituents on the pyrrole ring. For example, directed metallation of 2-chloropyridine has been used to synthesize 2-substituted 3-carbonylated pyridines, which could then be cyclized to form various fused polyheterocycles . This demonstrates that halogen substituents can direct further functionalization of the pyrrole ring, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied through experimental and computational methods. Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations can reveal the closest contacts between active atoms of the compound, which is important for understanding its reactivity and interactions with other molecules . Additionally, the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces suggests that these compounds can have practical applications in material science .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding in Derivatives

The study by Domagała et al. (2022) investigated the crystal and molecular structure of carbonyl 2-substituted pyrroles, including a compound closely related to 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one. They emphasized the significance of hydrogen bonds in these structures, influencing stability and intermolecular interactions.

Electrooptic Film Fabrication

Facchetti et al. (2006) explored the use of pyrrole-pyridine-based dibranched chromophores, including a compound structurally similar to the one , for electrooptic film fabrication. This research highlights the potential of such compounds in developing advanced materials with specific optical and electrooptic properties (Facchetti et al., 2006).

Synthesis of Heterocyclic Compounds

Sosnovskikh et al. (2014) discussed the synthesis of heterocyclic compounds involving 1-benzopyrano[2,3-c]pyrrolidines. The role of compounds like 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one in such syntheses is critical for the development of novel heterocyclic systems with potential applications in various fields, including pharmaceuticals (Sosnovskikh et al., 2014).

Catalytic Applications in Organic Reactions

Singh et al. (2009) explored the use of pyrrolidine derivatives in catalyzing organic reactions. Compounds similar to 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one can act as ligands in various catalytic processes, thus playing a significant role in facilitating complex organic syntheses (Singh et al., 2009).

Synthesis of New Heterocyclic Betaines

Funt et al. (2018) synthesized new heterocyclic betaines, demonstrating the versatility of compounds like 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one in creating new chemical entities. These betaines have potential applications in various chemical and pharmaceutical contexts (Funt et al., 2018).

Development of Conducting Polymers

Sotzing et al. (1996) investigated the use of pyrrole-based monomers, including derivatives similar to the compound , for the development of conducting polymers. These findings contribute to the advancement of materials science, particularly in the area of conductive materials (Sotzing et al., 1996).

Eigenschaften

IUPAC Name |

2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-6-10(15)8-5-9(13-7-8)11(16)14-3-1-2-4-14/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYHJEYDCBDIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

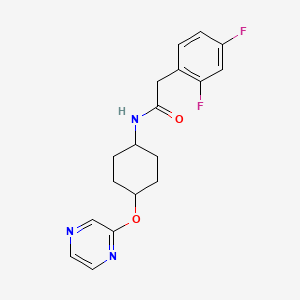

![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)

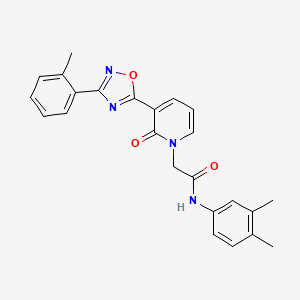

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)

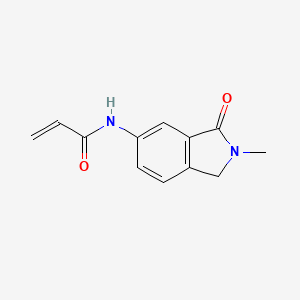

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)